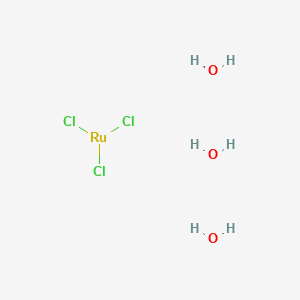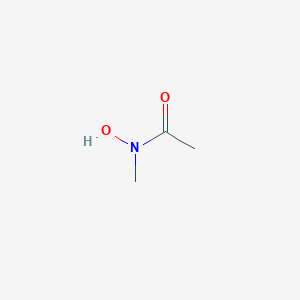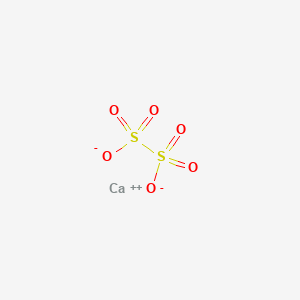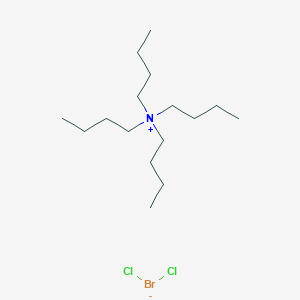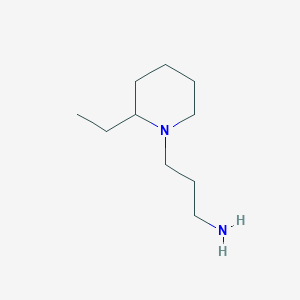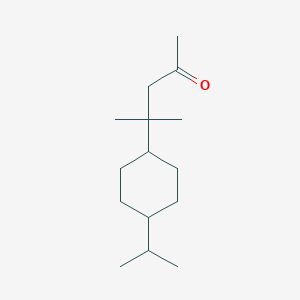
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one, also known as IPPH, is a synthetic compound belonging to the class of cathinones. Cathinones are a group of synthetic compounds that are structurally similar to amphetamines and have stimulating effects on the central nervous system. IPPH is a relatively new compound that has gained attention in the scientific community due to its potential as a research chemical.
Wirkmechanismus
The exact mechanism of action of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one is not yet fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of attention, motivation, and mood. By increasing their levels, this compound is thought to enhance cognitive function and improve focus and concentration.
Biochemical and Physiological Effects:
This compound has been shown to have stimulating effects on the central nervous system. It increases alertness, energy, and focus, and can also cause feelings of euphoria. The compound has been found to have a low potential for abuse and addiction, making it a promising alternative to other stimulants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one in laboratory experiments is its relative safety and low potential for abuse. The compound has been found to have minimal side effects and is not known to be toxic at therapeutic doses. However, one limitation of using this compound is its limited availability and high cost. The compound is not yet widely available and can be expensive to obtain.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Further studies are needed to investigate its efficacy and safety in these applications. Another area of research could be the development of new synthetic compounds based on the structure of this compound, with improved therapeutic properties and fewer side effects. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Synthesemethoden
The synthesis of 4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one involves the reaction of 4-methylpentan-2-one with cyclohexylamine and isopropylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-(4-(Isopropyl)cyclohexyl)-4-methylpentan-2-one has been used as a research chemical in various scientific studies. It has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has also been studied for its effects on cognitive function and memory enhancement. The compound has shown promising results in these studies, indicating its potential as a therapeutic agent.
Eigenschaften
| 10534-37-9 | |
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one |
InChI |
InChI=1S/C15H28O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11,13-14H,6-10H2,1-5H3 |
InChI-Schlüssel |
RLPJJOKZQQYRCM-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(=O)C |
Kanonische SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(=O)C |
| 10534-37-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


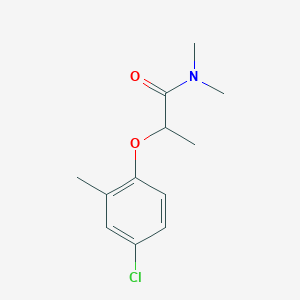
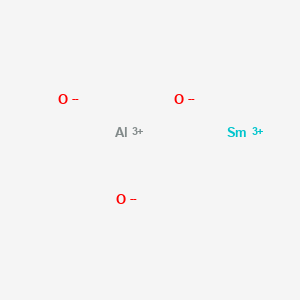
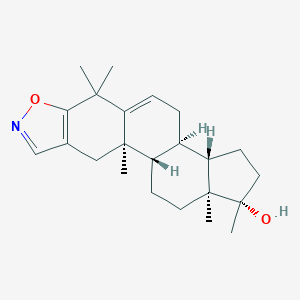
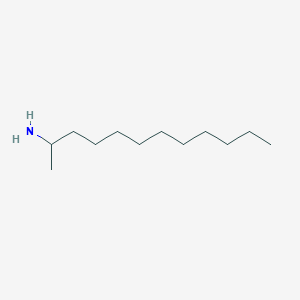
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
